Estannato de cobre

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

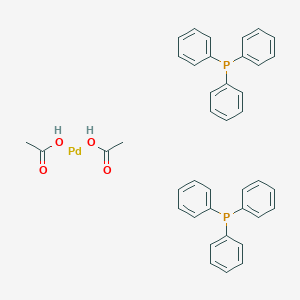

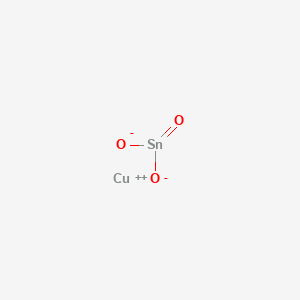

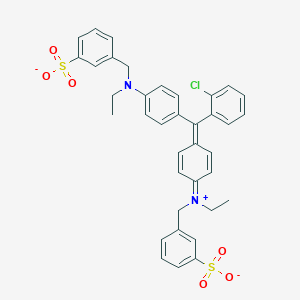

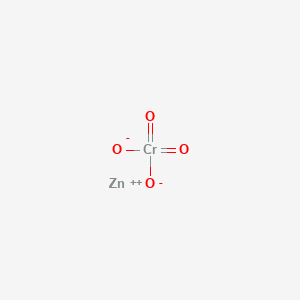

Copper stannate, also known as Copper stannate, is a useful research compound. Its molecular formula is CuO3Sn and its molecular weight is 230.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Copper stannate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper stannate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrodos de supercondensadores

Las nanopartículas de estannato de cobre (Cu2SnO4 NPs) se han utilizado para crear electrodos de supercondensadores de alto rendimiento. Estos electrodos exhiben alta capacitancia específica, densidad de energía y densidad de potencia. La arquitectura nano única de las NPs de Cu2SnO4 recubiertas en espuma de níquel contribuye a su larga duración y excelente estabilidad cíclica, lo que las hace adecuadas para dispositivos de almacenamiento de energía .

Fotocatálisis

El Cu2SnO4 puede servir como un fotocatalizador eficaz. Su potencial en aplicaciones fotocatalíticas incluye la degradación de plaguicidas nocivos en aguas subterráneas, lo cual es crucial para los esfuerzos de limpieza ambiental y purificación del agua .

Detección de gases

Las nanoestructuras porosas del this compound son ideales para aplicaciones de detección de gases. Su alta relación superficie-volumen permite la detección de moléculas de gas a bajas concentraciones, lo cual es esencial para monitorear la calidad del aire y detectar gases peligrosos .

Conversión de energía solar

El this compound ha mostrado promesa en el campo de las células solares sensibilizadas con colorante (DSSC). Las DSSC son una alternativa rentable a las células solares convencionales, y las propiedades del Cu2SnO4 podrían mejorar su eficiencia y estabilidad .

Catálisis

Los nanomateriales a base de cobre, incluido el this compound, son reconocidos por sus propiedades catalíticas. Se utilizan en varias reacciones químicas debido a su alta actividad, selectividad y reciclabilidad. Estos materiales también se valoran por su estabilidad térmica y recuperación eficiente .

Diseño sostenible de nanomateriales

El diseño y la síntesis de nanomateriales sostenibles es un campo en crecimiento, y el this compound juega un papel en esta área. Sus propiedades físicas y químicas únicas contribuyen al desarrollo de procesos catalíticos respetuosos con el medio ambiente y aplicaciones avanzadas en nanotecnología .

Mecanismo De Acción

- Role : It serves as an active electrode material, contributing to energy storage and charge/discharge processes .

- Resulting Changes : This structure accommodates the volume change of Cu2SnO4 during cycling and maintains electrical conductivity, leading to high specific capacitance and rate capability .

- Downstream Effects : Cu2SnO4 NPs exhibit a specific capacitance of up to 2329.68 F g-1 at 1 A g-1 and good rate capability. The material maintains stability over cycles .

- Impact on Bioavailability : The material’s stability and conductivity affect its long-term performance .

- Cyclic Stability : The SC device retains its initial voltage after self-discharge, indicating good health .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

Copper Stannate nanoparticles could be a promising electrode for high-performance energy storage devices . They have been used in the design and fabrication of a novel flexible nanoarchitecture by facile coating ultrathin copper stannate nanoparticles (Cu2SnO4 NPs) grown radially on nickel foam (NF) to achieve a high specific capacitance, high-energy density, high-power density, and long-term life for supercapacitor electrode applications .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of copper stannate are not fully understood due to its recent emergence in scientific research. Copper, a component of copper stannate, is known to interact with various enzymes and proteins. For instance, copper can act as a recipient or donor of electrons, participating in various biochemical reactions . It can bind to the thiol group in cysteine or the thioether group in methionine, while Cu2+ exhibits a high affinity for the secondary carboxyl group in aspartic/glutamic acid or the imidazole nitrogen group in histidine .

Cellular Effects

The effects of copper stannate on cells are not well-documented. Copper ions, a component of copper stannate, have been shown to influence cell function. For example, copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Moreover, copper ions can generate free radicals and increase oxidative stress, which can be detrimental to cells .

Molecular Mechanism

The exact molecular mechanism of copper stannate is not well-known. Copper, a component of copper stannate, has been shown to play a role in various molecular mechanisms. For instance, copper ions can directly catalyze the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Temporal Effects in Laboratory Settings

In laboratory settings, copper stannate nanoparticles have been shown to exhibit excellent cyclic stability with 91.4% capacitance retention after 3000 cycles at 20 A g−1, together with 99.2% Coulomb efficiency in a three-electrode system . This suggests that copper stannate may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of copper stannate dosage in animal models have not been extensively studied. It is known that copper, a component of copper stannate, can have varying effects at different dosages. For instance, neonatal pigs usually require 5 to 10 mg of Cu per kg of diet for normal metabolism .

Metabolic Pathways

Copper, a component of copper stannate, is involved in various metabolic pathways. In multicellular organisms, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions can be sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Transport and Distribution

Copper, a component of copper stannate, is transported and distributed within cells and tissues through specific transporters. For instance, mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner. After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .

Subcellular Localization

The subcellular localization of copper stannate is not well-documented. Copper, a component of copper stannate, has been shown to localize in various subcellular compartments. For instance, copper ions have been found in cell organelles called mitochondria . The localization of copper can affect its activity or function within the cell.

Propiedades

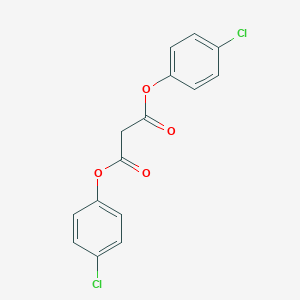

IUPAC Name |

copper;dioxido(oxo)tin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.3O.Sn/q+2;;2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANVPINBICRLAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary applications of copper stannate explored in current research?

A1: Research highlights copper stannate's potential in two main areas:

- Supercapacitors: Copper stannate nanoparticles, particularly when grown on nickel foam, exhibit promising electrochemical properties for high-powered supercapacitor electrodes. [] This is attributed to their unique structure and advantageous electrochemical properties.

- Lead-free propellants: Copper stannate, alongside other copper compounds like copper salicylate, is being explored as a component in lead-free ballistic modifiers for double-base propellants. [] This application aims to mitigate the environmental and health hazards associated with lead-based alternatives.

Q2: How does the structure of copper stannate influence its properties and applications?

A2: While the provided abstracts don't delve into detailed structural analysis of copper stannate in these specific applications, the performance observed is likely linked to:

- Nanostructure: The synthesis of copper stannate as nanoparticles with specific morphologies (e.g., ultrathin, radially grown) is crucial for its effectiveness in supercapacitors. [] These nanostructures offer a high surface area and potentially enhanced electron transport pathways.

Q3: Are there any known challenges or limitations associated with using copper stannate in these applications?

A3: Yes, the research points towards certain limitations:

- Stability: In the context of lead-free propellants, copper stannate used in conjunction with copper salicylate was found to potentially accelerate stabilizer depletion in double-base propellants. [] This highlights the need for further research into stabilizing these formulations.

- Toxicity and Environmental Impact: While copper stannate offers a lead-free alternative in propellants, its overall environmental impact and potential toxicity require further investigation. [] This is crucial for ensuring responsible development and deployment.

Q4: What role does copper stannate play in the development of lead-free technologies?

A4: Copper stannate is emerging as a potential substitute for lead-based compounds in specific applications:

- Lead-Free Propellants: It contributes to the development of environmentally friendly propellants by replacing lead-based ballistic modifiers. This is crucial for minimizing lead contamination and its associated health risks. []

Q5: How does copper stannate compare to other materials used in supercapacitors and lead-free propellants?

A5: While direct comparisons are not provided in the abstracts, we can infer certain aspects:

- Supercapacitors: The use of copper stannate nanoparticles on nickel foam suggests an improvement over conventional materials or architectures. [] Further research is needed to benchmark its performance against other advanced materials.

- Lead-Free Propellants: Copper stannate, in combination with other copper compounds, is being investigated as a potential replacement for lead-based ballistic modifiers. [] This highlights a shift towards copper-based alternatives in this field.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)